4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole
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Overview
Description
4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-methyl group on the pyrazole ring and a 1-(2-methylpropyl)azetidin-3-ylmethyl substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions. The azetidine intermediate is then reacted with a pyrazole derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced consistently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or azetidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate the compound’s interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, making them suitable for advanced applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism involves binding to the active site of the target protein, altering its activity, and thereby influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-pyrazole: A simpler pyrazole derivative without the azetidine substituent.
1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole: Similar structure but lacks the 4-methyl group on the pyrazole ring.
4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-imidazole: An imidazole analogue with similar substituents.
Uniqueness
The uniqueness of 4-methyl-1-{[1-(2-methylpropyl)azetidin-3-yl]methyl}-1H-pyrazole lies in its combined structural features of the pyrazole and azetidine rings. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-1-[[1-(2-methylpropyl)azetidin-3-yl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-10(2)5-14-7-12(8-14)9-15-6-11(3)4-13-15/h4,6,10,12H,5,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVHHNBKYUSTTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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